molecular formula C21H18ClN3O4 B11209898 N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B11209898
M. Wt: 411.8 g/mol
InChI Key: YVZXWGBWGXDEHM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine with a suitable diketone, followed by cyclization.

    Coupling Reactions: The benzodioxole and pyridazinone intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, given its potential to act as an inhibitor or substrate for various enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features suggest it could interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, inhibiting their activity. The benzodioxole moiety could facilitate binding to aromatic residues in proteins, while the pyridazinone ring might interact with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorophenyl group in N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide may confer unique electronic properties, potentially enhancing its binding affinity to certain biological targets compared to its analogs.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanamide

InChI

InChI=1S/C21H18ClN3O4/c22-16-4-2-15(3-5-16)17-6-8-21(27)25(24-17)10-9-20(26)23-12-14-1-7-18-19(11-14)29-13-28-18/h1-8,11H,9-10,12-13H2,(H,23,26)

InChI Key

YVZXWGBWGXDEHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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